molecular formula C10H9NO2 B092850 2-Quinolinemethanol, 8-hydroxy- CAS No. 17018-82-5

2-Quinolinemethanol, 8-hydroxy-

Cat. No. B092850
CAS RN: 17018-82-5
M. Wt: 175.18 g/mol
InChI Key: OVTWNESWWNQFRU-UHFFFAOYSA-N
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Description

“2-Quinolinemethanol, 8-hydroxy-” also known as “2-(Hydroxymethyl)-8-quinolinol” is a chemical compound with the molecular formula C10H9NO2 . It has an average mass of 175.184 Da and a monoisotopic mass of 175.063324 Da .


Synthesis Analysis

The synthesis of 8-Hydroxyquinoline derivatives, which includes “2-Quinolinemethanol, 8-hydroxy-”, has been a subject of interest in recent years due to their wide range of biological activities . A review article provides a literature overview of the various synthetic strategies of 8-Hydroxyquinoline (8-HQ) derivatives . Another study discusses the preparation of a heteropoly acid based organic hybrid heterogeneous catalyst by combining 8-hydroxy-2-methylquinoline with Keggin-structured H4SiW12O40 .


Molecular Structure Analysis

The molecular structure of “2-Quinolinemethanol, 8-hydroxy-” consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Quinolinemethanol, 8-hydroxy-” include a molecular formula of C10H9NO2, an average mass of 175.184 Da, and a monoisotopic mass of 175.063324 Da .

Scientific Research Applications

  • Preconcentration of Copper Ions : 8-Hydroxy quinoline is used as a chelating agent in dispersive liquid-liquid microextraction methods for preconcentrating copper ions. This technique is applied to determine copper in different water samples using flame atomic absorption spectrometry (Farajzadeh, Bahram, Ghorbani Mehr, & Jönsson, 2008).

  • Synthesis of 2-(2-Hydroxyaryl)quinolines : It is involved in the one-pot synthesis of novel 2-(2-hydroxyaryl)quinolines from the intramolecular reductive coupling reactions of 2′-hydroxy-2-nitrochalcones (Barros & Silva, 2003).

  • Adsorption of Lead(II) Ions : 8-Hydroxy quinoline-immobilized bentonite is used to investigate the adsorption behavior of lead(II) ions from aqueous solutions, demonstrating its potential in removing heavy metal pollutants (Ozcan, Gök, & Ozcan, 2009).

  • Antifungal and Antibacterial Agents : Derivatives of 8-hydroxy-2-quinoline acrylic acid are synthesized as potential antifungal and antibacterial agents, as well as intermediates for further synthetic studies (Vaidya & Cannon, 1959).

  • Corrosion Inhibition of Aluminum : 8-Hydroxy-quinoline (8-HQ) is investigated for the corrosion inhibition of pure aluminum in neutral and acidic chloride solutions. It strengthens the passive alumina layer and prevents chloride ion adsorption, protecting the aluminum oxide layer (Garrigues, Pébère, & Dabosi, 1996).

  • Colorimetric Detection of Hg2+ : Gold nanoparticles modified by 8-hydroxy-quinoline are used for the highly selective and sensitive colorimetric detection of Hg(2+) in environmental water samples (Gao et al., 2014).

  • Antiangiogenic Activity : 2-Formyl-8-hydroxy-quinolinium chloride shows potential antiangiogenic and antitumor activity, inhibiting the growth of human umbilical vein endothelial cells and demonstrating strong activity in a hepatocarcinogenesis model (Lam et al., 2016).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling “2-Quinolinemethanol, 8-hydroxy-”. Personal protective equipment and adequate ventilation are recommended .

properties

IUPAC Name

2-(hydroxymethyl)quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-6-8-5-4-7-2-1-3-9(13)10(7)11-8/h1-5,12-13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTWNESWWNQFRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344901
Record name 2-Quinolinemethanol, 8-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Quinolinemethanol, 8-hydroxy-

CAS RN

17018-82-5
Record name 2-Hydroxymethyl-8-hydroxyquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17018-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Quinolinemethanol, 8-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Chen, S Cao, L Zhang, C Xi, Z Chen - Food Analytical Methods, 2017 - Springer
… and 2-quinolinemethanol-8-hydroxy were … of 2-quinolinemethanol-8-hydroxy. Notably, 2,4,5(3H)-pyrimidinetrione was enriched more efficiently than 2-quinolinemethanol-8-hydroxy …
Number of citations: 19 link.springer.com

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